molecular formula C7H5FeIO2 5* B1143507 Dicarbonylcyclopentadienyliodoiron(II) CAS No. 12078-28-3

Dicarbonylcyclopentadienyliodoiron(II)

Cat. No.: B1143507
CAS No.: 12078-28-3
M. Wt: 303.86
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dicarbonylcyclopentadienyliodoiron(II) can be synthesized through the reaction of cyclopentadienyliron dicarbonyl dimer with iodine. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:

(C₅H₅)Fe(CO)₂2+I22(C₅H₅)Fe(CO)₂I\text{(C₅H₅)Fe(CO)₂}₂ + I₂ \rightarrow 2 \text{(C₅H₅)Fe(CO)₂I} (C₅H₅)Fe(CO)₂2​+I2​→2(C₅H₅)Fe(CO)₂I

Industrial Production Methods: Industrial production of dicarbonylcyclopentadienyliodoiron(II) involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .

Types of Reactions:

    Substitution Reactions: Dicarbonylcyclopentadienyliodoiron(II) can undergo substitution reactions where the iodine ligand is replaced by other ligands such as phosphines, amines, or other halides.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the iron center undergoes changes in oxidation state.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include triphenylphosphine, pyridine, and other nucleophiles. These reactions are typically carried out in solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed:

Scientific Research Applications

Dicarbonylcyclopentadienyliodoiron(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dicarbonylcyclopentadienyliodoiron(II) involves the coordination of the iron center with various ligands. The iron center can undergo changes in oxidation state, facilitating various catalytic processes. The compound’s ability to form stable complexes with different ligands makes it a versatile catalyst in organic synthesis .

Comparison with Similar Compounds

    Cyclopentadienyliron dicarbonyl dimer: This compound is a precursor to dicarbonylcyclopentadienyliodoiron(II) and has similar catalytic properties.

    Dicarbonylcyclopentadienyl cobalt(I): This compound has similar structural features but contains cobalt instead of iron.

    Cyclopentadienylmanganese tricarbonyl: Another similar compound with manganese as the central metal atom.

Uniqueness: Dicarbonylcyclopentadienyliodoiron(II) is unique due to the presence of the iodine ligand, which imparts distinct reactivity and stability compared to other cyclopentadienyliron complexes. Its ability to undergo various substitution reactions and participate in redox processes makes it a valuable compound in both research and industrial applications .

Biological Activity

Dicarbonylcyclopentadienyliodoiron(II), a member of the iron(II)-cyclopentadienyl compound family, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Overview of Dicarbonylcyclopentadienyliodoiron(II)

Dicarbonylcyclopentadienyliodoiron(II) is an organometallic compound characterized by its unique structure, which includes a cyclopentadienyl ligand and two carbonyl groups coordinated to an iron center. Its synthesis typically involves the reaction of cyclopentadienyliron dicarbonyl dimer with iodine in an inert atmosphere to prevent oxidation. The compound's formula is C7H5FeIO2C_7H_5FeIO_2.

Mechanisms of Biological Activity

Research indicates that dicarbonylcyclopentadienyliodoiron(II) exhibits significant cytotoxicity against various cancer cell lines. The mechanisms underlying its biological activity include:

  • Induction of Apoptosis : Studies have demonstrated that this compound can induce programmed cell death in cancer cells, particularly in colorectal and triple-negative breast cancer cell lines .
  • Inhibition of Cell Proliferation : The compound inhibits the proliferation of cancer cells by disrupting their ability to form colonies, which is crucial for tumor growth .
  • Impact on Cytoskeletal Structure : Dicarbonylcyclopentadienyliodoiron(II) affects the actin cytoskeleton within cells, which can lead to altered cellular morphology and function .

Cytotoxicity Studies

A series of experiments were conducted to evaluate the cytotoxic effects of dicarbonylcyclopentadienyliodoiron(II) on different cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM) Selectivity Index
MDA-MB-231 (Breast)5.22.3
SW480 (Colorectal)4.82.1
NCM460 (Normal)11.4-

Table 1: Cytotoxicity and selectivity index of dicarbonylcyclopentadienyliodoiron(II) .

These findings suggest that dicarbonylcyclopentadienyliodoiron(II) has a promising therapeutic window, demonstrating greater toxicity towards cancerous cells compared to normal cells.

Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound's interaction with cellular components leads to:

  • Reactive Oxygen Species (ROS) Generation : The compound promotes oxidative stress within cancer cells, contributing to its cytotoxic effects.
  • DNA Damage : Exposure to dicarbonylcyclopentadienyliodoiron(II) resulted in increased markers of DNA damage, indicating a potential pathway for inducing apoptosis in tumor cells .

Computational Studies

Computational chemistry has played a crucial role in understanding the structure-function relationships of dicarbonylcyclopentadienyliodoiron(II). Molecular modeling studies have elucidated how variations in ligand substitution affect biological activity. For instance, substituents on the cyclopentadienyl ring can significantly influence the electronic properties and reactivity of the iron center, thereby modulating its interaction with biological targets .

Photodissociation and Biological Implications

The photodissociation behavior of dicarbonylcyclopentadienyliodoiron(II) under ultraviolet light has also been studied. When exposed to UV light, the compound undergoes fragmentation, releasing reactive species such as iodine atoms and cyclopentadienyl radicals. These species may contribute to enhanced biological activity by facilitating interactions with cellular macromolecules .

Q & A

Q. What experimental techniques are recommended for characterizing the electronic structure of dicarbonylcyclopentadienyliodoiron(II)?

Answer: Ultraviolet (UV) photodissociation spectroscopy is a primary method for probing electronic transitions and bond dissociation dynamics in gas-phase transition metal complexes like dicarbonylcyclopentadienyliodoiron(II). This technique allows researchers to map excited-state potential energy surfaces and identify photofragmentation pathways . Complementary methods include:

  • X-ray crystallography for solid-state structural elucidation.
  • Density Functional Theory (DFT) calculations to validate experimental observations and predict electronic properties.
  • Infrared (IR) spectroscopy to analyze carbonyl stretching frequencies, which correlate with metal-ligand bonding strength.

Q. How can researchers resolve contradictions in reported physicochemical properties of dicarbonylcyclopentadienyliodoiron(II) (e.g., stability, reactivity)?

Answer: Discrepancies often arise from variations in experimental conditions (e.g., temperature, solvent, light exposure). To address these:

  • Controlled replication studies : Standardize conditions (e.g., inert atmosphere, controlled humidity) to isolate variables affecting stability .
  • Comparative meta-analysis : Cross-reference data from peer-reviewed studies while excluding unreliable sources (e.g., commercial databases with incomplete datasets) .
  • Computational validation : Use molecular dynamics simulations to model decomposition pathways under different environments .

Q. What safety protocols are critical when handling dicarbonylcyclopentadienyliodoiron(II) in laboratory settings?

Answer: Key precautions include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested to EN 374 standards), full-body chemical suits, and NIOSH-approved N100/P3 respirators to prevent dermal/ocular exposure and inhalation of volatile byproducts .
  • Ventilation : Conduct experiments in fume hoods or well-ventilated areas to mitigate risks from carbon oxide decomposition products .
  • Storage : Store in airtight containers at 2–8°C, shielded from UV light to prevent photodegradation .

Q. What advanced methodologies are suitable for studying the photochemical reactivity of dicarbonylcyclopentadienyliodoiron(II)?

Answer: Beyond basic UV spectroscopy, consider:

  • Time-resolved pump-probe spectroscopy to track ultrafast ligand dissociation kinetics .
  • Cryogenic matrix isolation to stabilize transient intermediates for IR/Raman analysis.
  • Synchrotron-based X-ray absorption spectroscopy (XAS) to monitor changes in iron oxidation states during photoreactions.
    These approaches require interdisciplinary collaboration and access to specialized facilities.

How should researchers formulate hypothesis-driven questions about the catalytic applications of dicarbonylcyclopentadienyliodoiron(II)?

Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : "Can dicarbonylcyclopentadienyliodoiron(II) catalyze C–H activation under mild conditions?"
  • Novelty : "Does its iodine ligand enhance selectivity in cross-coupling reactions compared to chloro analogs?"
  • Methodological rigor : Design comparative kinetic studies with control complexes to isolate ligand effects .

Q. What strategies mitigate data gaps in toxicity and ecotoxicity profiles of dicarbonylcyclopentadienyliodoiron(II)?

Answer: When regulatory data (e.g., EC50, LD50) are unavailable:

  • Read-across approaches : Use toxicity data from structurally related iron carbonyl complexes (e.g., ferrocene derivatives) as provisional benchmarks .
  • In silico prediction : Deploy QSAR (Quantitative Structure-Activity Relationship) models to estimate acute toxicity endpoints.
  • Precautionary principle : Assume worst-case scenarios in risk assessments until empirical data are obtained .

Q. How can computational chemistry enhance mechanistic understanding of dicarbonylcyclopentadienyliodoiron(II) reactions?

Answer:

  • Transition state analysis : Locate energy barriers for ligand substitution or redox processes using DFT.
  • Solvent modeling : Apply COSMO-RS to simulate solvent effects on reaction pathways.
  • Non-covalent interaction (NCI) analysis : Visualize steric/electronic contributions of the cyclopentadienyl ligand .

Q. What are key considerations for designing reproducible synthetic routes to dicarbonylcyclopentadienyliodoiron(II)?

Answer:

  • Ligand exchange protocols : Optimize stoichiometry and reaction time for substituting iodide ligands in precursor complexes.
  • In situ monitoring : Use inline FTIR to track carbonyl ligand stability during synthesis.
  • Purification : Employ sublimation or recrystallization in anhydrous solvents to isolate high-purity (>96%) product .

Q. How do researchers differentiate between associative and dissociative mechanisms in ligand substitution reactions involving dicarbonylcyclopentadienyliodoiron(II)?

Answer:

  • Kinetic studies : Measure rate dependence on incoming ligand concentration (associative: first-order; dissociative: zero-order).
  • Activation volume analysis : Use high-pressure NMR to detect bond formation/breakage during transition states.
  • Isotopic labeling : Track ligand exchange pathways using ¹³CO or deuterated cyclopentadienyl groups .

Q. What interdisciplinary approaches address challenges in translating fundamental studies of dicarbonylcyclopentadienyliodoiron(II) to applied contexts?

Answer:

  • Collaborative frameworks : Partner with materials scientists to explore surface adsorption on catalytic substrates (e.g., graphene oxides).
  • High-throughput screening : Test reactivity across diverse substrates using automated parallel reactors.
  • Lifecycle assessment : Model environmental persistence and bioaccumulation potential early in development .

Properties

InChI

InChI=1S/C5H5.2CO.Fe.HI/c1-2-4-5-3-1;2*1-2;;/h1-5H;;;;1H/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSYTVVYYIGNSG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.[Fe].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FeIO2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12078-28-3
Record name Dicarbonylcyclopentadienyliodoiron(II)
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